Cas no 101246-66-6 (Phenserine)

Phenserine structure
Phenserine structure
商品名:Phenserine
CAS番号:101246-66-6
MF:C20H23N3O2
メガワット:337.41552
CID:209929
PubChem ID:329820018

Phenserine 化学的及び物理的性質

名前と識別子

    • Pyrrolo[2,3-b]indol-5-ol,1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
    • Phenserine
    • Phenserine,(3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol5-(N-phenylcarbamate)
    • (-)-N-PHENYLCARBAMOYLESEROLINE
    • (-)-phenserine
    • (-)-phenylcarbamoyleseroline
    • (3aS)-1,3 a,8-trimethyl-1,2,3,3 a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
    • (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol5-(N-phenylcarbamate)
    • (3as-cis)-amate(ester
    • 3-b)indol-5-ol,1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-pyrrolo(phenylcarb
    • (−)-N-Phenylcarbamoyleseroline
    • 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol phenylcarbamate (ester)
    • (-)-Eseroline phenylcarbamate
    • N8142NV8UM
    • PHENSERINE [MI]
    • 101246-66-6
    • (3as,8ar)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
    • NCGC00163250-01
    • CCG-221827
    • 101246-66-6 (free base)
    • NS00072627
    • NCGC00261208-01
    • PBHFNBQPZCRWQP-QUCCMNQESA-N
    • J-000348
    • Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
    • BUNTANETAP, (-)-
    • CS-0027770
    • BUNTANETAP, (+/-)-
    • NCGC00163250-02
    • MFCD00672748
    • LP00523
    • MS-25129
    • [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate
    • BDBM10958
    • DB04892
    • 159652-53-6
    • Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel-
    • (3aS,8aR)-1,3a,8-trimethyl-1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-5-yl N-phenylcarbamate
    • HY-103374
    • DTXSID00906018
    • BRD-K46580984-001-01-0
    • Phenserine (racemate) [MI]
    • Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, phenylcarbamate (ester), cis-(+/-)-
    • UNII-N8142NV8UM
    • Tox21_500523
    • UNII-SUE285UG3S
    • SDCCGSBI-0633726.P001
    • CHEMBL74926
    • SCHEMBL1537384
    • NCGC00163250-05
    • N-phenylcarbamoyleseroline
    • HMS3261J07
    • AKOS015967321
    • Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, phenylcarbamate (ester), (3aS-cis)-
    • Phenserine, >=98% (HPLC), solid
    • phenserine.tartaric acid
    • N-phenylcarbamoyl eseroline
    • pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
    • Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1);Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
    • SUE285UG3S
    • Q27095557
    • Phenserine, (+/-)-
    • (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol 5-(N-phenylcarbamate)
    • Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-
    • (+/-)-Phenserine
    • BRD-K46580984-001-03-6
    • (-)-Eseroline Phenylcarbamate; (-)-N-Phenylcarbamoyleseroline; (-)-Phenserine; (3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Phenylcarbamate (Ester); (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol (N-Phenylcarbamate)
    • BRD-K46580984-001-02-8
    • G12628
    • DA-76812
    • MDL: MFCD00672748
    • インチ: InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)
    • InChIKey: PBHFNBQPZCRWQP-QUCCMNQESA-N
    • ほほえんだ: O=C(NC1C=CC=CC=1)OC1C=CC2=C(C3(CCN(C)C3N2C)C)C=1

計算された属性

  • せいみつぶんしりょう: 337.17900
  • どういたいしつりょう: 337.179
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 44.8A^2

じっけんとくせい

  • 密度みつど: 1.228
  • ふってん: 468.7°Cat760mmHg
  • フラッシュポイント: 237.3°C
  • 屈折率: 1.633
  • ようかいど: H2O: <2mg/mL
  • PSA: 44.81000
  • LogP: 3.74250

Phenserine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • RTECS番号:UY8586000
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

Phenserine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-204188-50mg
Phenserine,
101246-66-6 >98%
50mg
¥970.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P937945-10mg
Phenserine
101246-66-6 ≥99%
10mg
¥3,150.00 2022-09-28
TRC
P318903-25mg
Phenserine
101246-66-6
25mg
$ 144.00 2023-09-06
ChemScence
CS-0027770-10mg
Phenserine
101246-66-6 ≥99.0%
10mg
$250.0 2022-04-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11808-50mg
Phenserine
101246-66-6 98%
50mg
¥1282.00 2023-09-09
Ambeed
A831543-1g
Phenserine
101246-66-6 98%
1g
$872.0 2023-06-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12446-100mg
Phenserine
101246-66-6
100mg
¥ 11900 2023-09-07
MedChemExpress
HY-103374-10mM*1 mL in DMSO
Phenserine
101246-66-6 99.55%
10mM*1 mL in DMSO
¥1559 2024-04-21
Ambeed
A831543-10mg
(3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
101246-66-6 98%
10mg
$250.0 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P937945-5mg
Phenserine
101246-66-6 ≥99%
5mg
¥1,890.00 2022-09-28

Phenserine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:101246-66-6)Phenserine
A989531
清らかである:99%
はかる:10mg
価格 ($):225.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:101246-66-6)PHENSERINE
sfd12765
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ